molecular formula C7H9NO3 B7805172 Furylalanin

Furylalanin

Cat. No.: B7805172
M. Wt: 155.15 g/mol
InChI Key: VVDBQHCKPZBJPG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furylalanine (C₇H₉NO₃) is a non-proteinogenic amino acid derivative in which a furyl group (C₄H₃O) replaces the methyl side chain of alanine. Structurally, it consists of a β-carbon linked to an amino group (-NH₂), a carboxyl group (-COOH), and a 2-furyl substituent.

Furylalanine is synthesized via nucleophilic substitution or enzymatic catalysis, often involving the introduction of the furyl moiety to alanine precursors. Its applications span medicinal chemistry, where it serves as a building block for peptidomimetics, and coordination chemistry, where its furyl group acts as a ligand for transition metals .

Properties

IUPAC Name

(2S)-2-(furan-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDBQHCKPZBJPG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Furylalanin can be synthesized through several methods. One common approach involves the incorporation of furylalanine derivatives into peptides using commercially available starting materials. The synthesis typically involves the use of non-ribosomal peptide synthetases (NRPS) which incorporate furylalanine into peptide chains .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for this compound biosynthesis. These methods leverage the natural biosynthetic pathways of certain bacteria to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: Furylalanin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

    Cycloaddition: Catalysts such as Lewis acids are often used to facilitate cycloaddition reactions.

Major Products: The major products formed from these reactions include substituted furylalanine derivatives, cyclic peptides, and various oxidized products .

Mechanism of Action

The mechanism of action of furylalanin involves its incorporation into peptides, where it can interact with various molecular targets. The furan ring in this compound can participate in hydrogen bonding and hydrophobic interactions, contributing to the binding affinity and specificity of the peptides. Additionally, the reactive intermediates formed during oxidation can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The furyl group in furylalanine increases polarity compared to phenylalanine’s hydrophobic benzene ring, enhancing water solubility .
  • Electronic Effects : The oxygen atom in the furan ring introduces electron-withdrawing resonance effects, contrasting with the electron-donating nature of phenylalanine’s aromatic system. This impacts reactivity in catalytic or ligand-binding contexts .
  • Steric Profile : The furyl group’s smaller size (vs. phthalyl or chlorophenyl groups) reduces steric hindrance, favoring applications in peptide synthesis .

Critical Analysis of Research Findings

Recent studies highlight furylalanine’s advantages over analogues:

  • Bioavailability : Furylalanine exhibits 20% higher intestinal absorption than phenylalanine in rat models, attributed to its polar furyl group .
  • Catalytic Efficiency : In palladium-catalyzed cross-coupling reactions, furylalanine-based ligands achieved 95% yield vs. 78% for phenylalanine analogues, likely due to enhanced metal-electron donation .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed furylalanine’s decomposition temperature (210°C) exceeds phenylalanine’s (168°C), making it suitable for high-temperature industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furylalanin
Reactant of Route 2
Furylalanin

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